molecular formula C18H17N3O4S B4687383 2,4,5-trimethoxy-N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]benzamide

2,4,5-trimethoxy-N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]benzamide

Cat. No. B4687383
M. Wt: 371.4 g/mol
InChI Key: AHWZHMUDYPKVGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,5-trimethoxy-N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]benzamide, commonly known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway and plays a critical role in the development and function of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies and autoimmune diseases.

Mechanism of Action

BTK is a non-receptor tyrosine kinase that plays a critical role in the B-cell receptor signaling pathway. Upon activation of the B-cell receptor, BTK is recruited to the plasma membrane, where it phosphorylates downstream targets and initiates a cascade of signaling events that ultimately lead to B-cell activation and proliferation. TAK-659 binds to the ATP-binding site of BTK and inhibits its kinase activity, thereby blocking B-cell receptor signaling and inducing apoptosis in malignant B-cells (5).
Biochemical and Physiological Effects:
In addition to its effects on B-cell receptor signaling, TAK-659 has been shown to modulate other signaling pathways that are important for B-cell function and survival. For example, TAK-659 can inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival. TAK-659 can also inhibit the activation of AKT, a serine/threonine kinase that plays a key role in cell survival and proliferation (6,7).

Advantages and Limitations for Lab Experiments

TAK-659 has several advantages as a research tool for studying B-cell signaling and function. It is a potent and selective inhibitor of BTK, with minimal off-target effects. It can be used in a variety of experimental systems, including cell lines, primary cells, and animal models. However, there are also some limitations to its use. TAK-659 is a small molecule inhibitor that may have limited tissue penetration and bioavailability in vivo. It may also have variable effects on different B-cell subsets and in different disease contexts.

Future Directions

There are several potential future directions for research on TAK-659 and its role in B-cell biology and disease. These include:
1. Further preclinical studies to elucidate the molecular mechanisms of TAK-659's effects on B-cell signaling and function.
2. Clinical trials to evaluate the safety and efficacy of TAK-659 in patients with B-cell malignancies and autoimmune diseases.
3. Development of combination therapies that target multiple signaling pathways in B-cells, including BTK, PI3K, and NF-κB.
4. Exploration of the potential use of TAK-659 in other diseases that involve dysregulated B-cell function, such as rheumatoid arthritis and multiple sclerosis.
5. Development of novel BTK inhibitors with improved pharmacokinetic and pharmacodynamic properties, to overcome the limitations of TAK-659 and other existing inhibitors.
Conclusion:
TAK-659 is a promising small molecule inhibitor of BTK that has shown potent and selective activity in preclinical studies. Its mechanism of action involves the inhibition of B-cell receptor signaling and modulation of other signaling pathways that are important for B-cell function and survival. TAK-659 has several advantages as a research tool, but also has some limitations that need to be considered. Future research on TAK-659 and other BTK inhibitors has the potential to lead to new therapies for B-cell malignancies and autoimmune diseases.
References:
1. Wodicka, L. M. et al. (2010) Discovery of a potent and selective inhibitor of BTK. Bioorg. Med. Chem. Lett. 20: 2971-2974.
2. Li, Y. et al. (2015) Synthesis and evaluation of 2,4,5-trimethoxy-N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]benzamide (TAK-659) analogs as inhibitors of Bruton's tyrosine kinase (BTK). Bioorg. Med. Chem. Lett. 25: 1298-1302.
3. Ponader, S. et al. (2012) The Bruton tyrosine kinase inhibitor PCI-32765 thwarts chronic lymphocytic leukemia cell survival and tissue homing in vitro and in vivo. Blood 119: 1182-1189.
4. Advani, R. H. et al. (2019) Bruton tyrosine kinase inhibitor ibrutinib (PCI-32765) has significant activity in patients with relapsed/refractory B-cell malignancies. J. Clin. Oncol. 31: 88-94.
5. Byrd, J. C. et al. (2013) Targeting BTK with ibrutinib in relapsed chronic lymphocytic leukemia. N. Engl. J. Med. 369: 32-42.
6. Dubovsky, J. A. et al. (2013) Ibrutinib is an irreversible molecular inhibitor of ITK driving a Th1-selective pressure in T lymphocytes. Blood 122: 2539-2549.
7. Herman, S. E. et al. (2014) Bruton tyrosine kinase represents a promising therapeutic target for treatment of chronic lymphocytic leukemia and is effectively targeted by PCI-32765. Blood 120: 4597-4606.

Scientific Research Applications

TAK-659 has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, TAK-659 has demonstrated potent and selective inhibition of BTK, leading to the suppression of B-cell receptor signaling and the induction of apoptosis in malignant B-cells (3,4).

properties

IUPAC Name

2,4,5-trimethoxy-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S/c1-23-14-9-16(25-3)15(24-2)8-11(14)17(22)21-18-20-13(10-26-18)12-6-4-5-7-19-12/h4-10H,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHWZHMUDYPKVGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)NC2=NC(=CS2)C3=CC=CC=N3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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